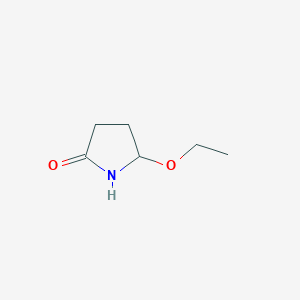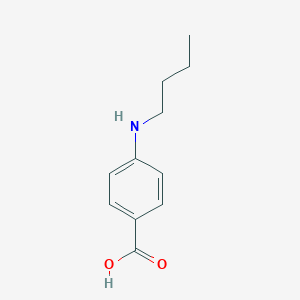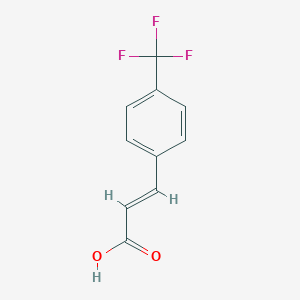
2,3-Difluoro-6-nitrophénol
Vue d'ensemble
Description
2,3-Difluoro-6-nitrophenol, also known as 2,3-difluoronitrophenol, is a widely used organic compound in scientific research. It is a colorless, crystalline solid with a molecular weight of 208.10 g/mol. It is a nitrophenol, a derivative of phenol with a nitro group attached to the para-position of the benzene ring. It is soluble in organic solvents and has a melting point of 151-152°C. It is used in a variety of applications, including organic synthesis and as a reagent in analytical chemistry.
Applications De Recherche Scientifique
Synthèse pharmaceutique
Le 2,3-Difluoro-6-nitrophénol est un intermédiaire polyvalent dans la synthèse pharmaceutique. Il est utilisé pour créer une variété de médicaments, notamment des médicaments anti-inflammatoires comme les AINS . Il sert également de précurseur pour les inhibiteurs sélectifs de la COX-2, qui sont importants pour gérer la douleur et l'inflammation . En outre, il est utilisé dans la synthèse de médicaments anticancéreux, tels que les taxanes et les alcaloïdes de la vinca, qui sont essentiels dans le traitement de cancers comme le cancer du sein, du poumon et de l'ovaire .
Production agrochimique
Dans l'industrie agrochimique, ce composé est un intermédiaire essentiel pour la création d'herbicides et de fongicides . Il est particulièrement efficace dans la synthèse d'herbicides comme le flumioxazin, qui aide à contrôler les mauvaises herbes dans des cultures comme le soja, l'arachide et le coton .
Science des matériaux
Le this compound joue un rôle dans la science des matériaux en tant que précurseur pour la synthèse de semi-conducteurs organiques . Ces semi-conducteurs sont utilisés dans des dispositifs électroniques, y compris les OLED, qui sont des composants essentiels de la technologie d'affichage moderne .
Chimie analytique
En chimie analytique, ce composé est précieux pour ses fortes propriétés d'absorption UV . Il peut être utilisé dans diverses méthodes analytiques, notamment la chromatographie et la spectrophotométrie, pour analyser et quantifier d'autres substances.
Science de l'environnement
Ce produit chimique est utilisé dans la recherche en science de l'environnement pour étudier la dégradation des nitrophénols dans l'environnement et leur impact sur les écosystèmes . Il est également important dans le développement de pesticides écologiques qui minimisent les dommages aux espèces non ciblées <svg class="icon"
Safety and Hazards
The safety data sheet indicates that “2,3-Difluoro-6-nitrophenol” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It’s known that the compound has potential pharmaceutical applications , suggesting that it interacts with biological targets to exert its effects.
Mode of Action
The mode of action of 2,3-Difluoro-6-nitrophenol involves electrophilic substitution, where the nitro group is introduced onto the 6-position of the phenol ring . This reaction is a key step in the synthesis of various pharmaceutical compounds .
Biochemical Pathways
Given its use in the synthesis of various pharmaceutical compounds , it’s likely that it influences multiple pathways depending on the specific derivative synthesized.
Pharmacokinetics
It’s known that the compound is highly stable and exhibits excellent solubility in organic solvents such as ethanol and acetone . It’s sparingly soluble in water, with a solubility of 100 mg/L at room temperature . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of 2,3-Difluoro-6-nitrophenol’s action are likely dependent on the specific pharmaceutical compounds synthesized using it as an intermediate . These can include anti-inflammatory drugs, anticancer drugs, and antimicrobial agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Difluoro-6-nitrophenol. For instance, its solubility in different solvents and its stability under various conditions can affect its interaction with biological targets and its overall efficacy .
Analyse Biochimique
Biochemical Properties
It is known that the compound exhibits a strong absorption band in the UV range, with a maximum peak at 309 nm This suggests that it may interact with enzymes, proteins, and other biomolecules that absorb light in this range
Cellular Effects
Given its potential use in pharmaceutical applications, it is likely that this compound influences cell function in some way This could include impacts on cell signaling pathways, gene expression, and cellular metabolism
Propriétés
IUPAC Name |
2,3-difluoro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGOHDCHURMFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369995 | |
| Record name | 2,3-Difluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82419-26-9 | |
| Record name | 2,3-Difluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-6-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,3-Difluoro-6-nitrophenol in pharmaceutical synthesis?
A: 2,3-Difluoro-6-nitrophenol serves as a crucial building block in synthesizing ofloxacin intermediates. [] Ofloxacin is a widely used fluoroquinolone antibiotic, and the development of efficient synthetic routes for its intermediates is highly relevant in the pharmaceutical industry.
Q2: Can you describe a novel method for synthesizing 2,3-Difluoro-6-nitrophenol?
A: A recent study [] outlines a novel method for synthesizing an ofloxacin intermediate, utilizing 2,3-Difluoro-6-nitrophenol as a starting material. The process begins by reacting 2,3,4-trifluoro nitrobenzene with potassium hydroxide to yield 2,3-Difluoro-6-nitrophenol. This compound then reacts with chlorinated acetone to produce 2-Acetonyloxy-3,4-difluoro nitrobenzene. Further reactions with ethanol, Raney nickel, and hydrogen lead to the formation of a key intermediate compound. This intermediate then reacts with diethyl ethoxy-methylene malonate to finally yield the desired ofloxacin intermediate.
Q3: Are there alternative methods for synthesizing 2-Acetonyloxy-3,4-difluoro nitrobenzene?
A: Yes, research [] highlights an alternative approach for synthesizing 2-Acetonyloxy-3,4-difluoro nitrobenzene. This method involves reacting 2,3-Difluoro-6-nitrophenol with monochloroacetone. The study further explores the impact of reaction parameters like time, catalyst, temperature, and molar ratios of starting materials on the final yield of 2-Acetonyloxy-3,4-difluoro nitrobenzene.
Q4: What are the advantages of the novel synthesis methods discussed?
A: The described synthetic routes offer several benefits, including higher yields and reduced impurities in the final ofloxacin intermediate. [] This contributes to a more efficient and cost-effective production process for this important class of antibiotics.
Q5: Beyond ofloxacin, are there other applications of fluorinated halonitrobenzenes and halonitrophenols in pharmaceutical research?
A: While the provided research focuses on ofloxacin synthesis, fluorinated halonitrobenzenes and halonitrophenols, particularly those derived from building blocks like tetrafluoroethylene and buta-1,3-dienes, hold potential for broader applications in pharmaceutical research. [] Their unique chemical properties make them valuable precursors in the development of novel drug candidates.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)
![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)











